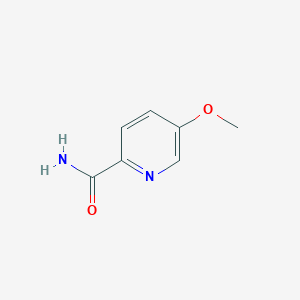

5-Methoxypicolinamide

説明

Research Context and Significance of Picolinamide (B142947) Derivatives

Picolinamide derivatives, which are amides of picolinic acid, represent a versatile class of compounds with a broad spectrum of biological activities. The picolinamide scaffold is a common feature in many pharmacologically important molecules. Researchers have explored their potential in various therapeutic areas, including as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents. vulcanchem.com The pyridine (B92270) ring and the amide group provide sites for hydrogen bonding and other molecular interactions, allowing these compounds to bind to a variety of biological targets.

The significance of picolinamide derivatives also extends to coordination chemistry, where they act as ligands for metal complexes. This property is leveraged in the development of new catalysts and materials with specific electronic and steric properties. The continuous exploration of substituted picolinamide derivatives allows for the fine-tuning of their chemical and biological properties, leading to the development of novel compounds with enhanced efficacy and selectivity.

Overview of Key Research Areas for 5-Methoxypicolinamide

The primary role of this compound in academic research is as a foundational molecule for the synthesis of more intricate chemical structures. Its utility is most prominent in the following areas:

Medicinal Chemistry and Drug Discovery: this compound serves as a key precursor in the development of novel therapeutic agents. A significant area of application is in the creation of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGlu2). nih.govacs.org These modulators are being investigated for their potential in treating central nervous system disorders. The synthesis of these complex molecules often involves the use of 5-methoxypicolinic acid, the direct precursor to this compound, in multi-step reaction sequences. uni-regensburg.de

Molecular Probes for PET Imaging: In the field of neuroimaging, this compound derivatives are instrumental in the synthesis of radiolabeled ligands for Positron Emission Tomography (PET). nih.govscispace.com Specifically, derivatives have been developed as PET tracers for imaging mGlu2 in the brain. scispace.com These imaging agents are crucial for understanding the distribution and density of these receptors in both healthy and diseased states, aiding in the diagnosis and development of treatments for neurological and psychiatric conditions.

Organic Synthesis and Catalysis: The chemical structure of this compound, and its precursor 5-methoxypicolinic acid, makes it a useful reagent in organic synthesis. It can be used in coupling reactions to build more complex molecular frameworks. smolecule.com For instance, it has been incorporated into conjugates for E3 ubiquitin ligase, which are used in the development of PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality designed to degrade specific proteins within cells. medchemexpress.commedchemexpress.com

Structure

3D Structure

特性

IUPAC Name |

5-methoxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEBKDXTQLXCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607953 | |

| Record name | 5-Methoxypyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88166-65-8 | |

| Record name | 5-Methoxypyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5-Methoxypicolinamide Scaffolds

The synthesis of the this compound framework relies on established organic chemistry principles, primarily involving multi-step pathways that build the molecule sequentially. pharmafeatures.commsu.edu These routes are designed by working backward from the target molecule to simpler, commercially available precursors in a process known as retrosynthetic analysis. chemistry.coach

A key consideration in these syntheses is the order of reactions, which is crucial for achieving the correct arrangement of substituents on the aromatic ring. libretexts.org For instance, the synthesis of a novel series of 6-Methoxy-5-phenyl-pyridine-2-carboxylic acid derivatives, structurally related to this compound, involves a straightforward multi-step process. google.com This process may include steps like amide bond formation using coupling reagents followed by cross-coupling reactions to introduce substituents onto the pyridine (B92270) ring. google.com

Catalysts are essential for many of the transformations used to build and modify the this compound scaffold, enabling reactions that would otherwise be inefficient or impossible. Transition-metal catalysts are particularly prevalent.

For example, in the synthesis of related picolinamide (B142947) derivatives, palladium and copper catalysts are used for cross-coupling reactions. google.com Specific systems include:

Palladium Catalysis : Dichlorobis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)₂Cl₂) is employed in Suzuki coupling reactions to form carbon-carbon bonds. google.com

Copper Catalysis : Copper(II) acetate (B1210297) (Cu(OAc)₂) is used to facilitate carbon-nitrogen bond formation. google.com

These reactions are conducted under specific conditions, often requiring an inert atmosphere, controlled temperatures (sometimes enhanced by microwave irradiation), and appropriate solvents and bases to ensure high yields. google.com

Furthermore, the picolinamide functional group itself can act as a directing group in certain reactions, guiding catalysts to functionalize a specific C-H bond on an adjacent part of the molecule. chim.itnih.gov Cobalt catalysts, such as Cobalt(II) acetate (Co(OAc)₂), have been used for C-H activation and annulation reactions directed by the picolinamide group to synthesize complex heterocyclic structures like isoquinolines. chim.itnih.gov Iridium complexes featuring a picolinamide moiety have also been developed to catalyze reductive amination reactions. organic-chemistry.org

Table 1: Catalyst Systems in Picolinamide Synthesis and Derivatization

| Catalyst System | Reaction Type | Purpose | Reference |

|---|---|---|---|

| Pd(dppf)₂Cl₂ / LiOH·H₂O | Suzuki Coupling | C-C bond formation | google.com |

| Cu(OAc)₂ / Pyridine | C-N bond formation | Arylation of amines | google.com |

| Co(OAc)₂ / NaOPiv / Mn(OAc)₂ | C-H Activation/Annulation | Synthesis of isoquinoline (B145761) derivatives | chim.it |

| Pd(OAc)₂ / Ag₂CO₃ | C(sp³)-H Arylation | Direct functionalization of C-H bonds | nih.gov |

Novel Chemical Reaction Pathways and Methodological Advancements

Organic chemistry is continually evolving, with new reactions and methods being developed to improve efficiency, selectivity, and environmental friendliness. These advancements are applicable to the synthesis of complex molecules like this compound and its analogs.

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a powerful transformation in organic synthesis. When coupled with a ring-forming (annulation) step, it can create complex cyclic structures from relatively simple starting materials. rsc.org

Recent research has focused on decarboxylation-driven reactions for synthesizing various heterocyclic scaffolds. rsc.orggrafiati.com For instance, palladium-catalyzed decarboxylation and dual C(sp³)–H bond functionalization have been used to prepare 2,4-diarylpyridines from aromatic ketones and amino acids. acs.org Another approach involves a three-component synthesis of pyridylacetic acid derivatives where Meldrum's acid derivatives are used as nucleophiles that subsequently undergo ring-opening and decarboxylation. whiterose.ac.uk While not yet specifically applied to this compound itself in the reviewed literature, these methodologies represent a frontier in heterocyclic chemistry. Such strategies, often promoted by visible light (photoredox catalysis), offer green and efficient ways to generate reactive radical intermediates that can participate in complex cyclizations. rsc.org

Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. ic.ac.ukimperial.ac.uk This is crucial for elaborating the core structure of this compound into more complex derivatives.

Key FGI strategies applicable to picolinamide synthesis include:

Hydrolysis of Nitriles : The amide group of picolinamide can be synthesized from a corresponding picolinonitrile precursor via hydrolysis.

Amide Reduction : The picolinamide group can be reduced to an aminomethylpyridine using strong reducing agents like lithium aluminum hydride (LiAlH₄). ic.ac.uk

Amine to Ketone Conversion : In the synthesis of complex natural products, a picolinamide directing group was removed to reveal a free amine, which was then oxidized to a ketone using reagents like 2-iodoxybenzoic acid (IBX). nih.gov This represents a less common but powerful FGI. nih.gov

Acylation : The acylation of related picolinamide structures can be used to introduce various acyl groups, modifying the molecule's properties. google.com

These transformations allow chemists to strategically alter the molecule at various stages of a synthesis, enabling access to a wide range of derivatives from a common intermediate. chemistry.coachfiveable.me

Radiochemical Synthesis for Imaging Applications

The development of radiolabeled molecules for Positron Emission Tomography (PET) imaging is a critical area of modern medicinal chemistry. nih.gove-century.us PET allows for the non-invasive visualization and quantification of biological processes in vivo. Derivatives of this compound have been successfully developed as PET radioligands.

A key example is the synthesis of [¹¹C]-labeled 4-(2-fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide, a potential PET ligand for imaging metabotropic glutamate (B1630785) receptor 2 (mGlu2). researchgate.net The radiosynthesis involves the introduction of the positron-emitting isotope Carbon-11 (B1219553) (¹¹C), which has a short half-life of approximately 20.4 minutes.

The typical radiolabeling procedure is an O-[¹¹C]methylation reaction. This is achieved by reacting a desmethyl precursor (a phenol) with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]MeOTf). nih.govacs.org

Table 2: Radiochemical Synthesis of a [¹¹C]-labeled this compound Derivative

| Parameter | Details | Reference |

|---|---|---|

| Radioligand | [¹¹C]4-(2-fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide | researchgate.net |

| Precursor | The corresponding desmethyl phenol (B47542) derivative | researchgate.net |

| Labeling Agent | [¹¹C]Methyl Iodide ([¹¹C]CH₃I) | researchgate.net |

| Reaction Type | O-[¹¹C]methylation | researchgate.net |

| Synthesis Time | ~40 minutes from End of Bombardment (EOB) | researchgate.net |

| Radiochemical Yield | High | researchgate.net |

| Radiochemical Purity | >98% after HPLC purification | researchgate.net |

This rapid and efficient synthesis yields the final radioligand with high purity and molar activity, making it suitable for preclinical and potentially clinical PET imaging studies. e-century.usacs.org

Lack of Specific Research Findings for [¹¹C]this compound Synthesis

The conducted searches covered:

Direct synthesis of "[¹¹C]this compound."

O-[¹¹C]methylation of "5-Hydroxypicolinamide."

Radiolabeling of picolinamide derivatives at the 5-position.

Preparation of "5-Hydroxypicolinamide" as a radiolabeling precursor.

While the literature contains numerous examples of Carbon-11 methylation techniques applied to various complex molecules, and discusses the synthesis of other picolinamide derivatives, no documents were identified that specifically address the synthesis and chemical transformation of this compound into its Carbon-11 radiolabeled form.

Therefore, it is not possible to generate the requested article with the required scientifically accurate and detailed findings for the specified sections and subsections, as the source material detailing these precise processes for "this compound" could not be located. General principles of Carbon-11 radiolabeling are well-documented, but applying them to the requested compound without specific experimental data would be speculative and fall outside the scope of scientifically verified information.

Pharmacological Characterization and Biological Mechanisms

Enzymatic Activity and Inhibition Kinetics

The interaction of small molecules like 5-Methoxypicolinamide with enzymes is a cornerstone of their pharmacological activity. This section explores the fundamental aspects of these interactions, drawing on general principles of enzyme kinetics and studies of related picolinamide (B142947) derivatives.

Characterization of Enzyme-Inhibitor Complexes

The formation of an enzyme-inhibitor complex is the initial step in the modulation of enzyme activity. The nature of this complex is dictated by the chemical structures of both the enzyme's active site and the inhibitor. Picolinamide derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov Molecular docking studies on some picolinamide derivatives have shown that these compounds can bind to both the catalytic and peripheral sites of their target enzymes, suggesting the formation of a stable complex that hinders substrate access. nih.gov The carboxylic acid group and the pyridine (B92270) ring, common to this class of compounds, can participate in various non-covalent interactions such as hydrogen bonds, and ionic bonds, which stabilize the enzyme-inhibitor complex. tandfonline.com

Reversible and Irreversible Inhibition Mechanisms

Enzyme inhibition can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate from the enzyme, allowing it to regain activity. Irreversible inhibitors, in contrast, typically form covalent bonds with the enzyme, leading to permanent inactivation.

Studies on picolinamide derivatives have demonstrated various modes of reversible inhibition. For instance, a study on a specific picolinamide derivative targeting acetylcholinesterase identified a mixed-type inhibition mechanism. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its maximum catalytic rate. The specific type of inhibition (competitive, non-competitive, uncompetitive, or mixed) depends on the inhibitor's binding site on the enzyme. youtube.com

Determination of Kinetic Parameters (e.g., IC50, Ki, Vmax, Km)

To quantify the potency and mechanism of an enzyme inhibitor, several kinetic parameters are determined.

IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. wikipedia.org It is a commonly used measure of inhibitor potency. For example, a picolinamide derivative showed potent AChE inhibitory activity with an IC50 value of 2.49 ± 0.19 μM. nih.gov

Ki (Inhibition constant): This is a measure of the affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor. The relationship between IC50 and Ki is dependent on the type of inhibition and the substrate concentration. wikipedia.org

Vmax (Maximum velocity): This represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. youtube.com

Km (Michaelis constant): This is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. youtube.com

The type of inhibition can be determined by analyzing the effect of the inhibitor on Vmax and Km. In competitive inhibition, Vmax remains unchanged while Km increases. In non-competitive inhibition, Vmax decreases while Km remains unchanged. In uncompetitive inhibition, both Vmax and Km decrease. Mixed inhibition affects both Vmax and Km. youtube.com

Table 1: Illustrative Kinetic Parameters for Enzyme Inhibition

| Parameter | Description | Implication for Inhibitor |

|---|---|---|

| IC50 | Concentration of inhibitor that causes 50% inhibition of enzyme activity. | A lower IC50 indicates a more potent inhibitor. |

| Ki | Dissociation constant for the enzyme-inhibitor complex. | A lower Ki indicates a higher affinity of the inhibitor for the enzyme. |

| Vmax | Maximum rate of reaction at saturating substrate concentrations. | Can be decreased by non-competitive, uncompetitive, and mixed inhibitors. |

| Km | Substrate concentration at which the reaction rate is half of Vmax. | Can be increased by competitive inhibitors and affected by mixed inhibitors. |

This table provides a conceptual overview of key kinetic parameters and their significance in characterizing enzyme inhibitors.

Cellular and Molecular Mechanism of Action Studies

The ultimate pharmacological effect of a compound like this compound is determined by its influence on cellular processes, which are often governed by intricate signaling networks.

Intracellular Signal Transduction Pathways Modulation

Intracellular signal transduction pathways are complex networks that relay signals from the cell surface to the interior, leading to specific cellular responses. These pathways are crucial for processes like cell growth, differentiation, and metabolism. nih.gov The inhibition of key enzymes by compounds such as picolinamide derivatives can significantly modulate these pathways. For instance, by inhibiting an enzyme involved in the synthesis of a signaling molecule, a compound can effectively dampen or block a specific signaling cascade. The versatility of the pyridine carboxylic acid scaffold, present in picolinamide, allows for the design of inhibitors targeting a wide range of enzymes involved in signal transduction, such as kinases and dehydrogenases. nih.govtandfonline.com

G-Protein Coupling and Second Messenger Systems

G-protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in signal transduction. news-medical.net Upon binding of an extracellular ligand, GPCRs activate intracellular G-proteins, which in turn modulate the activity of effector enzymes or ion channels. researchgate.netnih.gov This activation leads to the generation of intracellular "second messengers," such as cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) triphosphate (IP3), and diacylglycerol (DAG). wikipedia.orgnih.govlibretexts.org

These second messengers amplify the initial signal and trigger a cascade of downstream events, ultimately leading to a cellular response. wikipedia.org While direct evidence for this compound's interaction with GPCRs or its effect on second messenger systems is not available, it is plausible that by inhibiting enzymes that either produce or degrade second messengers, picolinamide derivatives could indirectly modulate GPCR signaling pathways. For example, inhibition of a phosphodiesterase, an enzyme that degrades cAMP, would lead to an accumulation of cAMP and prolonged activation of its downstream targets.

Protein–Protein Interactions and Conformational Changes

The interaction of small molecules with protein targets can induce significant conformational changes that modulate protein-protein interactions (PPIs), a critical aspect of cellular signaling. While direct evidence for this compound is not available, research on related picolinamide structures suggests that this class of compounds can be designed to interfere with specific protein complexes. For instance, derivatives of picolinamide have been developed as inhibitors of protein kinases, which often rely on specific conformational states to bind to their targets and interact with downstream signaling partners. The binding of these inhibitors can lock the kinase in an inactive conformation, thereby preventing the necessary protein-protein interactions for signal propagation.

In Vitro Cellular Pharmacology

Cell-Based Assays for Target Engagement and Functional Activity

To confirm that a compound interacts with its intended target within a cellular environment, various target engagement assays are employed. These assays are critical for validating the mechanism of action. For picolinamide derivatives, studies have utilized cell-based assays to determine their functional activity, such as antiproliferative effects. For example, a series of novel picolinamide-based derivatives were evaluated for their ability to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.

In these studies, the functional activity of the compounds was assessed through their antiproliferative effects on human cancer cell lines, such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of these derivatives.

| Compound | A549 IC50 (μM) | HepG2 IC50 (μM) |

| Derivative 8j | 12.5 | 20.6 |

| Derivative 8l | 13.2 | 18.2 |

| Sorafenib (Control) | 19.3 | 29.0 |

| Axitinib (Control) | 22.4 | 38.7 |

This table presents data for picolinamide derivatives, not this compound.

Receptor Overexpression Systems (e.g., HEK293 Cells)

Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model for studying the effects of compounds on specific receptors due to their high transfection efficiency and ability to express exogenous proteins. While no studies specifically detailing the use of this compound in HEK293 cells were identified, this cell line is frequently used to investigate the pharmacology of related compounds. For instance, studies on Di(2-picolyl) amine (DPA), a pyridine derivative, have utilized HEK293 cells to investigate its cytotoxic and apoptotic effects. nih.gov Such studies help to elucidate the molecular mechanisms of action, including the induction of apoptosis via caspase-dependent pathways. nih.gov

Furthermore, HEK293 cells have been employed in the study of other picolinamide derivatives to assess their inhibitory activity on specific enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov These overexpression systems allow for the precise measurement of a compound's effect on a particular target in a controlled cellular environment.

Phenotypic Screening and Cellular Response Assessment

Phenotypic screening involves testing compounds in cell-based models to identify agents that induce a desired change in cellular phenotype, without prior knowledge of the specific molecular target. This approach is valuable for discovering compounds with novel mechanisms of action.

For picolinamide antibacterials, phenotypic assays have been crucial in identifying compounds with selective activity against specific pathogens like Clostridioides difficile. nih.gov In these screens, the cytotoxic effects on human cell lines, such as HeLa cells, are also evaluated to assess selectivity and potential toxicity. The half-maximal inhibitory concentration (IC50) against human cells is compared to the minimum inhibitory concentration (MIC) against the target bacterium to determine the selectivity index.

| Compound | C. difficile MIC (μg/mL) | HeLa Cell IC50 (μg/mL) | Selectivity Index (IC50/MIC) |

| Picolinamide 87 | 0.125 | 95.2 | 761.6 |

| Picolinamide 94 | Not Specified | >64 | Not Applicable |

| Isonicotinamide 99 | Not Specified | >64 | Not Applicable |

This table presents data for picolinamide derivatives, not this compound. nih.gov

This type of assessment of cellular response provides a broader understanding of a compound's biological effects and its potential as a therapeutic agent.

Structure Activity Relationship Sar and Lead Optimization Strategies

Systematic Modification of the 5-Methoxypicolinamide Scaffold

The exploration of the chemical space around the this compound core is fundamental to understanding its SAR. This involves the synthesis of numerous analogs where different parts of the molecule are systematically altered to probe their effect on biological activity. These modifications typically occur at three primary positions: the pyridine (B92270) ring, the amide linker, and the substituent attached to the amide nitrogen.

Pyridine Ring Substitution: The pyridine ring of the picolinamide (B142947) scaffold is a key area for modification. The position, number, and nature of substituents can dramatically influence a compound's interaction with its biological target. For instance, in studies on related picolinamide series, the introduction of different functional groups, such as halogens or additional methoxy (B1213986) groups, has been used to modulate electronic properties and steric bulk. nih.govnih.gov The 5-methoxy group itself provides a specific electronic signature that can be complemented or altered by substitutions at other positions (e.g., positions 3, 4, or 6) to improve target binding or selectivity. nih.gov

Variation of the Amide Substituent: The group attached to the amide nitrogen is a major point of diversification. In various picolinamide-based drug discovery campaigns, this position has been substituted with a wide range of moieties, from simple alkyl and cycloalkyl groups to complex aryl and heterocyclic systems. nih.govnih.gov For example, in a series of N-phenylpicolinamides developed as mGlu4 positive allosteric modulators (PAMs), modifications to the N-phenyl ring were critical for optimizing potency. nih.gov Replacing a simple phenyl group with substituted anilines or other aromatic systems allows for the exploration of different binding pockets in the target protein, potentially leading to significant gains in activity and selectivity. nih.gov

Computational Chemistry Approaches

Computational chemistry serves as a powerful accelerator in the lead optimization process, allowing researchers to predict how chemical modifications will affect a compound's behavior. This in silico approach saves significant time and resources by prioritizing the synthesis of compounds with the highest likelihood of success. beilstein-journals.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound analogs, docking studies can elucidate how the molecule fits into the active or allosteric site of its target. For instance, in the development of picolinamide-based VEGFR-2 inhibitors, docking was used to visualize how the picolinamide moiety interacts with key amino acid residues in the kinase hinge region, a common binding motif. nih.gov The simulation can reveal crucial interactions, such as hydrogen bonds formed by the amide group or the pyridine nitrogen, and van der Waals interactions involving the 5-methoxy group. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose. mdpi.com This helps confirm whether the interactions predicted by docking are maintained in a more dynamic, solution-like environment. nih.gov

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com By analyzing a dataset of this compound analogs with known potencies, a QSAR model can be built to predict the activity of new, unsynthesized derivatives. mdpi.com

These models use calculated molecular descriptors that quantify various physicochemical properties, such as:

Steric descriptors: Related to the size and shape of the molecule.

Electronic descriptors: Related to the distribution of electrons (e.g., dipole moment, partial charges).

Hydrophobic descriptors: Related to the molecule's lipophilicity (e.g., LogP).

A robust QSAR model, validated through statistical methods, can guide the design of new analogs by indicating which properties are most important for activity. mdpi.comshd-pub.org.rs For example, a model might reveal that increasing hydrophobicity in a specific region of the molecule correlates with higher potency, directing chemists to synthesize analogs with more lipophilic substituents.

A pharmacophore model is a 3D arrangement of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. slideshare.netnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. researchgate.net

A pharmacophore model for a series of active this compound analogs can be generated in two primary ways:

Ligand-based: If the structure of the target is unknown, a model can be created by superimposing a set of active molecules and extracting their common chemical features. slideshare.net

Structure-based: If the 3D structure of the target protein is available (e.g., from X-ray crystallography), the key interaction points within the binding site can be used to define the pharmacophore features. nih.govresearchgate.net

Once developed, this model serves as a 3D query to screen virtual libraries of compounds, identifying novel molecules that possess the correct features and are therefore likely to be active. nih.gov

Optimization of Potency, Selectivity, and Efficacy

The primary goal of lead optimization is to enhance a compound's biological performance. Insights gained from SAR and computational studies are applied iteratively to improve potency, selectivity, and efficacy.

Potency: Potency refers to the concentration of a drug required to produce a specific effect (e.g., IC₅₀ or EC₅₀). Optimization efforts aim to achieve the desired effect at the lowest possible concentration. For example, in the optimization of N-phenylpicolinamide mGlu₄ PAMs, replacing a 3-methoxy group on the N-phenyl ring with a 3-fluoromethoxy group improved binding affinity from an IC₅₀ of 5.1 nM to 3.2 nM. nih.gov

Selectivity: Selectivity is a measure of a drug's ability to interact with its intended target over other, often related, targets. High selectivity is crucial for minimizing off-target side effects. For instance, in the development of kinase inhibitors, modifications are often made to avoid interaction with highly homologous kinases. Multi-kinase screening of potent picolinamide derivatives has been used to identify compounds with enhanced selectivity for a specific target like VEGFR-2 over other kinases such as EGFR and HER-2. nih.gov

Efficacy: Efficacy is the maximum biological response a compound can produce. The structural modifications that increase binding affinity and potency often translate to improved efficacy in cellular and in vivo models. Optimization of a picolinamide series of 11β-HSD1 inhibitors led to a compound that was efficacious in a mouse pharmacodynamic model, reducing fasting blood glucose and insulin (B600854) levels after oral administration. nih.gov

| Compound | Modification from Parent Scaffold | Target | Potency (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| Compound 2 | N-(4-chloro-3-methoxyphenyl)picolinamide | mGlu₄ | 5.1 nM | nih.gov |

| Compound 23 | Replacement of 3-methoxy with 3-fluoromethoxy | mGlu₄ | 3.2 nM | nih.gov |

| Compound 9a | N-(4-acetamido)phenyl-2-furamide (related amide scaffold) | mGlu₄ | 312 nM | nih.gov |

| Compound 9j | Replacement of 2-furyl with 2-pyridyl (picolinamide) | mGlu₄ | 233 nM | nih.gov |

| Sorafenib | Reference VEGFR-2 Inhibitor | VEGFR-2 | 180 nM | nih.gov |

| Compound 9a (VEGFR-2 series) | Picolinamide with thiourea (B124793) linker and 4-chlorophenyl group | VEGFR-2 | 27 nM | nih.gov |

Improvement of Pharmacokinetic Properties for Preclinical Development

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body. Therefore, optimizing pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical part of preclinical development.

Solubility and Permeability: A drug must have adequate aqueous solubility to be absorbed and sufficient permeability to cross biological membranes. Physicochemical properties such as lipophilicity (LogP) and polar surface area (PSA) are carefully balanced. Simple chemical modifications, like the introduction of a hydroxymethyl group, can sometimes improve water solubility. frontiersin.org

Metabolic Stability: Compounds that are rapidly metabolized by enzymes in the liver (e.g., cytochrome P450s) will have a short half-life and poor bioavailability. A common strategy to improve metabolic stability is to identify "metabolic soft spots" and block them. For example, replacing hydrogen atoms with deuterium (B1214612) or fluorine at a site of metabolism can slow down its enzymatic breakdown. In a series of N-phenylpicolinamides, a metabolically labile methoxy group was replaced with a dideuteriumfluoromethoxy group, which significantly increased the metabolic half-life in liver microsomes. nih.gov

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects the free concentration available to act on the target. While high PPB is not always detrimental, it is a parameter that is monitored and can be modulated through structural changes.

Brain Penetration: For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. Properties such as low molecular weight, controlled lipophilicity, and a low number of hydrogen bond donors are generally favored for BBB penetration.

| Compound | Key Structural Feature | Target | Microsomal Half-life (T₁/₂) | Reference |

|---|---|---|---|---|

| Compound 2 | 3-methoxy group | mGlu₄ | 4.9 min | nih.gov |

| Compound 23 | 3-fluoromethoxy group | mGlu₄ | 5.8 min | nih.gov |

| Compound 24 | 3-dideuteriumfluoromethoxy group | mGlu₄ | 7.4 min | nih.gov |

Central Nervous System (CNS) Penetration Enhancement

The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating CNS disorders. For picolinamide derivatives, strategies to enhance CNS penetration have been a central theme in their development as therapeutic agents. Research into a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) has demonstrated that these compounds can be optimized to achieve significant brain exposure in preclinical models. nih.gov

Key molecular modifications that influence the CNS penetration of picolinamide-based compounds often revolve around modulating their physicochemical properties, such as lipophilicity, polar surface area (PSA), and hydrogen bonding capacity. The general principles guiding the optimization of CNS penetration for small molecules are highly relevant to this compound and its analogues. These principles are often guided by established frameworks such as Lipinski's Rule of Five, which suggests that compounds with poor oral bioavailability and CNS penetration often have a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

The following table summarizes key physicochemical properties and their general impact on CNS penetration, which are critical considerations in the lead optimization of compounds like this compound.

| Physicochemical Property | Desired Range for CNS Penetration | Rationale |

| Molecular Weight (MW) | < 450 Da | Smaller molecules are more likely to passively diffuse across the BBB. |

| LogP (Lipophilicity) | 1.5 - 3.5 | A balance is required; too low and the compound won't partition into the membrane, too high and it may be retained in the membrane or be subject to efflux. |

| Polar Surface Area (PSA) | < 70-90 Ų | Lower PSA is generally associated with better BBB penetration as it reduces the energy required to desolvate the molecule for membrane transit. |

| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bond donors reduce the interaction with water, facilitating membrane crossing. |

| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Fewer hydrogen bond acceptors also contribute to lower polarity and better membrane permeability. |

| pKa | Basic pKa ~7.5-10.5 | A basic pKa can be advantageous for CNS penetration as the neutral form can cross the BBB, while the ionized form can have reduced efflux by P-glycoprotein. |

This table presents generalized guidelines for optimizing CNS penetration and the specific values can vary depending on the compound series and specific transporters involved.

Metabolic Stability and Bioavailability Considerations

Metabolic stability is a crucial parameter in drug design, as it directly influences the in vivo half-life and oral bioavailability of a compound. A compound that is rapidly metabolized will have a short duration of action and may not reach therapeutic concentrations at its target site. For picolinamide derivatives, significant efforts have been directed towards identifying and mitigating metabolic liabilities.

In the development of picolinamide-based inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), researchers successfully identified a metabolically stable compound through systematic optimization. nih.gov This process typically involves identifying the primary sites of metabolism on the molecule, often referred to as "metabolic soft spots," and then making chemical modifications to block or slow down these metabolic pathways.

Common metabolic pathways for aromatic and heteroaromatic compounds like this compound include oxidation, hydroxylation, and demethylation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The methoxy group in this compound, for example, could be a potential site for O-demethylation.

Lead optimization strategies to enhance metabolic stability include:

Introduction of Blocking Groups: Placing bulky or electron-withdrawing groups at or near a metabolically labile position can sterically hinder the approach of metabolic enzymes.

Bioisosteric Replacement: Replacing a metabolically susceptible functional group with a bioisostere that is more resistant to metabolism can improve stability while retaining biological activity.

Modification of Lipophilicity: Reducing the lipophilicity of a compound can sometimes decrease its affinity for metabolic enzymes.

The following table outlines common metabolic liabilities and potential optimization strategies that are relevant to the development of picolinamide derivatives.

| Metabolic Liability | Common Metabolic Pathway | Lead Optimization Strategy |

| Aromatic Rings | Aromatic hydroxylation | Introduction of electron-withdrawing groups or replacement with a less electron-rich heterocycle. |

| Alkyl Groups | Alkyl hydroxylation | Introduction of fluorine atoms at the site of hydroxylation (metabolic blocking). |

| Methoxy Groups | O-demethylation | Replacement with a more stable group such as a fluoro, difluoro, or trifluoromethyl group, or conversion to a more stable ether. |

| Amide Bonds | Hydrolysis by amidases | Steric hindrance around the amide bond or incorporation of the amide into a ring system. |

| Unsubstituted Positions on Heterocycles | Oxidation | Substitution with a halogen or a small alkyl group to block the site of oxidation. |

This table provides general examples of metabolic liabilities and corresponding optimization strategies.

By systematically applying these SAR and lead optimization principles, medicinal chemists can iteratively refine the structure of picolinamide derivatives like this compound to achieve a desirable balance of potency, CNS penetration, and metabolic stability, ultimately leading to the development of effective therapeutic agents.

Pharmacokinetics, Distribution, Metabolism, and Excretion Adme Research

Absorption Characteristics and Bioavailability Studies

There is no available scientific literature detailing the absorption characteristics or bioavailability of 5-Methoxypicolinamide. Research studies typically investigate parameters such as the rate and extent of absorption after administration, but such data for this specific compound has not been published.

Tissue Distribution and Organ Accumulation Profiling

Information regarding the distribution of this compound within the body is not present in available research. Studies in this area would typically identify the tissues and organs where the compound accumulates after absorption.

Brain Penetration Studies (e.g., Blood-Brain Barrier Transport)

No studies were found that specifically investigate the ability of this compound to cross the blood-brain barrier. Research into brain penetration is crucial for compounds being considered for central nervous system effects, but this information is currently unavailable for this compound.

Specific Organ Distribution (e.g., Cortex, Striatum, Hippocampus, Cerebellum)

As there are no general tissue distribution studies, there is consequently no specific data on the concentration or accumulation of this compound in specific brain regions such as the cortex, striatum, hippocampus, or cerebellum.

Metabolic Pathways and Identification of Metabolites

The metabolic fate of this compound has not been documented. Scientific investigation in this area would involve identifying the enzymatic processes that chemically alter the compound and characterizing the resulting metabolites. This information is currently absent from the scientific record.

Excretion Routes and Clearance Mechanisms

There is no published data describing the routes by which this compound or its potential metabolites are eliminated from the body. Furthermore, the mechanisms and rates of its clearance from the bloodstream and tissues have not been studied or reported.

Preclinical in Vivo Pharmacology and Translational Models

Rodent Models (e.g., Rats, Mice) for Pharmacological Evaluation

Rodent models are integral to the initial in vivo assessment of new compounds. For a specific derivative of 5-Methoxypicolinamide, both mice and rats have been utilized to evaluate its pharmacokinetic properties and its potential as a Positron Emission Tomography (PET) ligand.

Specifically, the compound 4-(2-fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide, a potent and selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), was evaluated in mice for its biodistribution and in rats for its in vivo brain imaging characteristics. nih.govnih.gov These studies are crucial for establishing the compound's behavior in a living system, including its ability to reach the target organ—the brain—and its clearance from peripheral organs. nih.gov

Based on the available research, there is no specific information detailing the use of genetically modified animal models, such as knockout mice, in the pharmacological evaluation of this compound or its derivatives.

While the target receptor for the studied this compound derivative, mGlu2, has been implicated in the pathophysiology of central nervous system (CNS) disorders including schizophrenia, the existing preclinical studies were conducted in healthy animals. nih.govnih.gov There is no available data on the evaluation of this compound in disease-specific animal models designed to replicate schizophrenia-like symptoms.

Positron Emission Tomography (PET) Imaging Studies

PET is an advanced imaging modality that allows for the visualization and quantification of molecular targets in vivo. nih.govfrontiersin.org A key derivative of this compound, referred to as compound 5i or [11C]MG2-1812 , was specifically developed and evaluated as a potential PET ligand for imaging the mGlu2 receptor in the brain. nih.govnih.gov The compound was radiolabeled with carbon-11 (B1219553) ([11C]) for this purpose. PET studies in rats were performed to assess the in vivo specific binding of the radioligand to the mGlu2 receptor and to map its distribution across different brain regions. nih.gov

The regional distribution of the this compound derivative [11C]5i was investigated in the rat brain through in vitro autoradiography, which was then confirmed with in vivo PET imaging. nih.govnih.gov The studies revealed a distinct and heterogeneous pattern of accumulation in brain regions known to have high densities of the mGlu2 receptor.

The highest concentrations of the radioligand were observed in the cortex, followed by the striatum and hippocampus. Lower levels of accumulation were seen in the cerebellum, and negligible amounts were found in the thalamus and pons. nih.govnih.gov This distribution pattern is consistent with the known localization of mGlu2 receptors, indicating that the compound specifically binds to its intended target in vivo. nih.gov

| Brain Region | Relative Radioactive Accumulation |

|---|---|

| Cortex | High |

| Striatum | Medium |

| Hippocampus | Medium |

| Cerebellum | Low |

| Thalamus | Very Low |

| Pons | Very Low |

The pharmacokinetic profile of the this compound derivative [11C]5i was assessed through an ex vivo biodistribution study in mice at various time points after intravenous injection. nih.gov This analysis provides critical information on the compound's absorption, distribution, metabolism, and excretion (ADME).

The study showed rapid and high uptake of radioactivity in the liver and kidneys, indicating these organs are primary routes of clearance. Moderate uptake was observed in the heart, lung, pancreas, and small intestine shortly after injection. The uptake in the brain was sufficient for imaging purposes and showed a gradual washout over time. nih.gov

| Organ | 1 min | 5 min | 15 min | 30 min |

|---|---|---|---|---|

| Brain | 2.12 ± 0.17 | 1.57 ± 0.11 | 0.89 ± 0.08 | 0.54 ± 0.05 |

| Heart | 3.12 ± 0.44 | 1.44 ± 0.18 | 0.62 ± 0.11 | 0.43 ± 0.05 |

| Lung | 3.50 ± 0.52 | 1.83 ± 0.22 | 0.91 ± 0.07 | 0.66 ± 0.08 |

| Liver | 7.73 ± 0.81 | 11.23 ± 0.69 | 11.12 ± 0.88 | 9.78 ± 0.59 |

| Kidney | 5.53 ± 0.72 | 5.44 ± 0.53 | 4.50 ± 0.38 | 3.45 ± 0.34 |

| Pancreas | 3.20 ± 0.49 | 2.98 ± 0.33 | 2.54 ± 0.29 | 2.01 ± 0.19 |

| Small Intestine | 3.01 ± 0.39 | 4.21 ± 0.47 | 5.33 ± 0.61 | 5.89 ± 0.55 |

Assessment of Efficacy in Disease Models

There is currently no available information from the searched results regarding the assessment of the efficacy of this compound or its derivatives in specific disease models. The primary focus of the existing in vivo research has been on characterizing its properties as a PET imaging agent rather than as a therapeutic agent. nih.gov

Pharmacodynamic Biomarker Evaluation

Note: Specific preclinical pharmacodynamic biomarker data for this compound is not extensively available in the public domain. The following section presents a representative evaluation based on the established methodologies for assessing pharmacodynamic effects of similar investigational anti-cancer compounds, particularly those targeting signal transduction pathways.

The evaluation of pharmacodynamic (PD) biomarkers is a critical component of preclinical in vivo studies, designed to demonstrate that a compound engages its intended molecular target and elicits the expected biological response in a living system. uu.nlnih.gov For a compound like this compound, with a potential mechanism of action involving the inhibition of specific signaling pathways, a robust PD biomarker strategy is essential to link target engagement with downstream cellular effects and, ultimately, anti-tumor activity. nih.govsemanticscholar.org Preclinical studies in translational models, such as human tumor xenografts in mice, are employed to identify and validate these biomarkers. ijpbs.com

Research findings in this area typically focus on three categories of biomarkers:

Target Engagement Biomarkers: These markers provide direct evidence that the drug is interacting with its intended molecular target. For kinase inhibitors, a common approach is to measure the phosphorylation status of the target kinase itself. nih.gov A reduction in autophosphorylation of the target protein in tumor tissue following treatment serves as a direct indicator of target inhibition. aacrjournals.org

Downstream Pathway Biomarkers: These markers confirm that the engagement of the target leads to the modulation of the intended signaling cascade. This involves measuring changes in the levels or phosphorylation status of proteins that act downstream of the primary target. nih.govresearchgate.net For example, inhibition of a kinase should lead to decreased phosphorylation of its known substrates.

Phenotypic Biomarkers: These are markers that reflect the broader biological or physiological response to the drug's mechanism of action, such as the inhibition of cell proliferation or the induction of apoptosis (programmed cell death). researchgate.net These markers help correlate target modulation with the desired anti-tumor effect.

Detailed analyses in preclinical models are used to establish a clear relationship between compound exposure, target modulation, and the ultimate therapeutic effect.

Research Findings from Translational Models

In hypothetical translational xenograft models, the administration of this compound would be evaluated for its ability to modulate key biomarkers in tumor tissues. The findings would aim to demonstrate a clear dose- and time-dependent effect on the target pathway.

For instance, if this compound were hypothesized to be an inhibitor of a specific receptor tyrosine kinase (RTK), studies would first seek to confirm the inhibition of that RTK's activity in vivo. As shown in the illustrative data below, a significant reduction in the phosphorylation of the target RTK in tumor lysates would be a primary indicator of target engagement.

Following the confirmation of target engagement, the investigation would proceed to evaluate the impact on key downstream signaling nodes. A successful pharmacodynamic effect would be demonstrated by a corresponding decrease in the phosphorylation of substrate proteins within the relevant pathway.

Finally, the biological consequence of this pathway inhibition would be assessed using markers of cell fate. A decrease in the proliferation marker Ki-67 and an increase in the apoptosis marker, such as cleaved caspase-3, would provide strong evidence that the observed target engagement translates into a meaningful anti-tumor effect. nih.gov

The tables below represent the type of data typically generated in such preclinical pharmacodynamic evaluations.

Table 1: Illustrative Target Engagement and Downstream Pathway Modulation in Tumor Xenograft Models This table presents hypothetical data for illustrative purposes.

| Biomarker | Biomarker Type | Analytical Method | Tissue Source | Observed Change (vs. Vehicle Control) |

|---|---|---|---|---|

| Phospho-Kinase X (p-Kinase X) | Target Engagement | ELISA / Western Blot | Tumor Lysate | 75% Inhibition |

| Phospho-Substrate Y (p-Substrate Y) | Downstream Pathway | Immunohistochemistry (IHC) | Tumor Tissue | 60% Decrease in Staining Intensity |

| Phospho-Protein Z (p-Protein Z) | Downstream Pathway | ELISA | Tumor Lysate | 65% Inhibition |

Table 2: Illustrative Phenotypic Biomarker Modulation in Tumor Xenograft Models This table presents hypothetical data for illustrative purposes.

| Biomarker | Biomarker Type | Analytical Method | Tissue Source | Observed Change (vs. Vehicle Control) |

|---|---|---|---|---|

| Ki-67 | Proliferation | Immunohistochemistry (IHC) | Tumor Tissue | 50% Reduction in Positive Nuclei |

| Cleaved Caspase-3 | Apoptosis | Immunohistochemistry (IHC) | Tumor Tissue | 4-fold Increase in Positive Cells |

| TUNEL Staining | Apoptosis | Fluorescence Microscopy | Tumor Tissue | Significant Increase in Positive Nuclei |

Collectively, these types of preclinical pharmacodynamic findings are essential for establishing proof of mechanism. bmj.com They provide the necessary evidence to support the progression of an investigational compound into further development by demonstrating that it can effectively modulate its intended target and pathway in a manner consistent with its proposed anti-cancer activity. nih.gov

Advanced Analytical Methodologies for Biological Samples

Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the foremost technique for quantifying small molecules in bioanalysis due to its exceptional sensitivity and selectivity. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile or semi-volatile analytes, though it often requires derivatization to improve the chromatographic properties of polar compounds like picolinamides.

A hypothetical LC-MS/MS method for 5-Methoxypicolinamide would be developed by first optimizing the mass spectrometric parameters. Using electrospray ionization (ESI) in positive mode, the precursor ion would correspond to the protonated molecule [M+H]⁺. Fragmentation of this precursor ion would yield specific product ions, and the most stable and abundant transition would be selected for quantification in Multiple Reaction Monitoring (MRM) mode. Chromatographic separation would likely be achieved using a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small percentage of an acid like formic acid to ensure consistent ionization. nih.govnih.gov

Validation of such a method would be performed according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, selectivity, and stability. researcher.life

Table 1: Illustrative LC-MS/MS Parameters for this compound Quantification

| Parameter | Hypothetical Value/Condition |

|---|---|

| Instrumentation | Triple Quadrupole Mass Spectrometer with ESI Source |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Precursor → Product) | m/z 153.1 → m/z 122.1 (Illustrative, based on loss of -OCH3 and CO) |

| Chromatographic Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Hypothetical LLOQ (Plasma) | 0.1 - 1.0 ng/mL |

Autoradiography Techniques for Receptor Distribution

Autoradiography is a powerful imaging technique used to visualize the distribution of radiolabeled compounds within tissues and organs. utmb.edu For this compound, this technique could elucidate its binding sites and target receptor distribution in vitro or ex vivo. This involves synthesizing a radiolabeled version of the compound, for instance, with Carbon-11 (B1219553) ([¹¹C]) or Tritium ([³H]).

In a typical in vitro autoradiography study, thin tissue sections from a relevant organ (e.g., brain, if the compound is CNS-active) are incubated with the radiolabeled this compound. thno.orgnih.gov After incubation and washing to remove unbound ligand, the sections are apposed to a film or a phosphor imaging plate to detect the radioactive signal. The resulting image reveals the specific regions where the compound has bound. To confirm binding specificity, parallel experiments are conducted where tissue sections are co-incubated with an excess of non-radiolabeled this compound; a significant reduction in the radioactive signal in these sections would indicate specific binding. nih.gov Quantitative whole-body autoradiography (QWBA) can also be performed in animal models to provide a comprehensive overview of the compound's distribution and accumulation in various tissues over time. utmb.edu

Table 2: Hypothetical In Vitro Autoradiography Study Design

| Parameter | Description |

|---|---|

| Radioligand | [³H]this compound or [¹¹C]this compound |

| Tissue Source | Cryosectioned rat or non-human primate brain slices (e.g., 20 µm) |

| Incubation Conditions | Incubation with radioligand in buffer at a specific concentration (e.g., 1-5 nM) at room temperature. |

| Non-Specific Binding | Determined by co-incubation with a high concentration (e.g., 10 µM) of unlabeled this compound. |

| Detection | Apposition to phosphor imaging screen or autoradiographic film. |

| Analysis | Densitometric analysis of the resulting image to quantify binding in different anatomical regions. |

Spectrophotometric and Electrochemical Methods for Biological Assays

While less common for quantification in complex biological matrices like plasma, spectrophotometric and electrochemical methods can be valuable for specific biological assays or for quantifying the compound in simpler matrices.

Spectrophotometric methods rely on the principle that a molecule absorbs light at a specific wavelength. ekb.eg For this compound, a direct UV-Vis spectrophotometric method could be developed, though its utility for biological samples would be limited by interference from endogenous molecules that absorb in the same UV range. mdpi.com A more selective approach involves a colorimetric reaction where the analyte reacts with a specific reagent to produce a colored complex with a unique absorbance maximum. For example, a method could be based on the formation of an ion-pair complex between the basic nitrogen of the pyridine (B92270) ring and an anionic dye, which could then be measured colorimetrically. nih.gov

Electrochemical methods offer high sensitivity and are based on the oxidation or reduction of the analyte at an electrode surface. acs.org The pyridine moiety in this compound is electroactive. A method using a technique like differential pulse voltammetry (DPV) could be developed to measure its concentration. The development of a chemically modified electrode or a biosensor could enhance selectivity and sensitivity, allowing for detection in certain biological fluids. mdpi.comdoaj.org

Table 3: Potential Spectrophotometric and Electrochemical Assay Parameters

| Method | Parameter | Hypothetical Details |

|---|---|---|

| Spectrophotometry (Colorimetric) | Principle | Ion-pair complex formation with an anionic dye (e.g., Eosin Y). ekb.eg |

| Wavelength (λmax) | ~550 nm (Hypothetical, depends on complex). | |

| Linear Range | 1 - 20 µg/mL. ekb.eg | |

| Electrochemistry (DPV) | Working Electrode | Glassy Carbon Electrode or Modified Electrode. |

| Principle | Oxidation of the pyridine ring. acs.org | |

| Potential Range | +0.5 to +1.5 V (vs. Ag/AgCl). |

Challenges in Sample Preparation and Matrix Effects

The reliability of any bioanalytical method is heavily dependent on effective sample preparation and the management of matrix effects. eijppr.comnih.gov Biological matrices such as plasma and urine are incredibly complex, containing proteins, lipids, salts, and various metabolites that can interfere with analysis. researchgate.net

Sample Preparation aims to isolate this compound from these interfering components and concentrate it for analysis. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent like acetonitrile is added to a plasma sample to precipitate proteins. While effective for initial cleanup, it may not remove other interferences like phospholipids (B1166683). researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): Considered the most effective technique for sample cleanup, SPE uses a solid sorbent to selectively retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of solvent. nih.gov

Matrix effects are a significant challenge in LC-MS/MS, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. eijppr.com For a nitrogen-containing heterocyclic compound like this compound, ion suppression is a common issue, particularly from phospholipids in plasma. researchgate.net Strategies to mitigate matrix effects include optimizing the chromatographic separation to move the analyte's retention time away from interfering peaks, employing more rigorous sample cleanup methods like SPE, and using a stable isotope-labeled internal standard. nih.gov

Table 4: Common Challenges and Mitigation Strategies in Bioanalysis

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Protein Binding | This compound may bind to plasma proteins, leading to incomplete extraction and underestimation. | Use of organic solvents or pH adjustment during sample preparation to disrupt protein binding. |

| Ion Suppression (Matrix Effect) | Co-eluting matrix components (e.g., phospholipids) interfere with analyte ionization in the MS source. eijppr.com | Improved sample cleanup (SPE), chromatographic optimization, use of a stable isotope-labeled internal standard. nih.gov |

| Low Analyte Recovery | Loss of the analyte during multi-step sample preparation procedures. | Optimization of extraction parameters (e.g., solvent choice, pH); use of an internal standard to correct for losses. |

| Analyte Stability | Degradation of this compound in the biological matrix during sample collection, storage, or processing. nih.gov | Conducting thorough stability studies (freeze-thaw, bench-top, long-term) and using appropriate storage conditions (e.g., -80°C). |

Therapeutic Applications and Future Research Directions

Potential for Neuropsychiatric Disorders

Dysfunction of the α7 nAChR is implicated in the pathophysiology of several neuropsychiatric and neurological diseases, including schizophrenia, Alzheimer's disease, and addiction. nih.gov The modulation of this receptor by compounds such as 5-Methoxypicolinamide represents a viable therapeutic strategy for these conditions. nih.govtandfonline.com Positive allosteric modulators, in particular, are considered an attractive approach as they enhance the receptor's response to the endogenous neurotransmitter acetylcholine, which may offer a more nuanced and safer modulation compared to direct agonists. mdpi.com

Cognitive impairment is a core and debilitating symptom of schizophrenia that is not adequately addressed by current antipsychotic medications. researchgate.netresearchgate.net There is a substantial body of preclinical and clinical evidence suggesting that enhancing α7 nAChR function could alleviate these cognitive deficits. nih.govresearchgate.netnih.gov The gene encoding the α7 nAChR has been linked to sensory gating deficits observed in individuals with schizophrenia. nih.gov

Positive allosteric modulators of the α7 nAChR have shown promise in preclinical models of schizophrenia. For instance, various α7 nAChR PAMs have been demonstrated to improve cognitive domains such as attention, working memory, and executive function in animal models. researchgate.net One Phase 1 clinical trial of an α7 nAChR Type I PAM, AVL-3288, demonstrated positive effects on neurocognition in healthy subjects, providing a foundation for potential studies in schizophrenia. nih.gov While most clinical trials with α7 nAChR agonists have not yet led to an approved treatment, the compelling preclinical evidence continues to drive research into PAMs like this compound as a potential adjunctive therapy to improve cognitive function in schizophrenia. nih.gov

Table 1: Preclinical Evidence for α7 nAChR Modulators in Schizophrenia Models

| Compound Class | Model | Observed Effects | Reference |

|---|---|---|---|

| α7 nAChR Agonists & PAMs | Animal models | Enhanced cognition, alleviated sensory gating deficiency | nih.gov |

| α7 nAChR PAM (NS1738) | Rat model | Potentiated the effect of risperidone | nih.gov |

| α7 nAChR Agonist (PNU282987) | Rat model | Showed antidepressant-like effects | nih.gov |

The role of the cholinergic system, and specifically the α7 nAChR, in the pathophysiology of depression and anxiety is an area of growing interest. researchgate.netnih.gov The α7 nAChR is involved in the cholinergic anti-inflammatory pathway, and neuroinflammation is increasingly recognized as a contributing factor to major depressive disorder. nih.govnih.gov Preclinical studies have shown that activation of the α7 nAChR can produce antidepressant-like effects. nih.gov

One study using the α7 nAChR PAM PNU-120596 found that it could prevent anxiety and depression-like behaviors induced by lipopolysaccharide (LPS) in mice, suggesting a role for these modulators in mitigating inflammation-associated mood disorders. nih.gov While direct clinical trial data for this compound in depression and anxiety is not yet available, the mechanistic link between α7 nAChR, neuroinflammation, and mood regulation supports further investigation. nih.govresearchgate.net The modulation of α7 nAChRs could be a novel therapeutic strategy for these conditions, particularly for patients with an inflammatory component to their illness. mdpi.comnih.gov

The α7 nAChR is also implicated in the neurobiology of addiction and neurodegenerative diseases like Alzheimer's. nih.govmdpi.com In the context of substance abuse, particularly alcohol and nicotine (B1678760), α7 nAChRs appear to play a modulatory role. Preclinical data suggests that negative allosteric modulators of the α7 receptor might prevent the enhancement of alcohol consumption, while PAMs could potentially influence nicotine craving, although the effects are complex. frontiersin.org

In dementias such as Alzheimer's disease, there is a known deficit in the cholinergic system. mdpi.com The α7 nAChR interacts with amyloid-beta peptide, a key component of the plaques found in Alzheimer's brains, and is involved in the neuroinflammatory processes associated with the disease. nih.govfrontiersin.org Therefore, enhancing α7 nAChR signaling with agonists or PAMs is considered a promising therapeutic approach to improve cognitive deficits. nih.govmdpi.com Preclinical studies with various α7 nAChR agonists have demonstrated improvements in learning and memory in animal models of Alzheimer's disease. frontiersin.org

Other Therapeutic Modalities (e.g., Cystic Fibrosis)

While the primary focus of research on this compound has been on its effects as an α7 nAChR modulator in the central nervous system, there is emerging, though indirect, evidence suggesting its potential relevance in other diseases such as cystic fibrosis (CF). CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. tandfonline.comnih.govtandfonline.com Interestingly, research has shown that the α7 nAChR is a key regulator of CFTR function in the airways. nih.govpnas.orgnih.gov

Studies have demonstrated that the absence or inactivation of the α7 nAChR leads to defective CFTR activity, mimicking some of the physiological characteristics of CF in animal models. nih.govnih.gov This functional coupling suggests that modulating the α7 nAChR could potentially influence CFTR function. nih.gov Separately, but of high relevance to the this compound structure, other picolinamide (B142947) derivatives are being actively investigated as CFTR modulators. tandfonline.comnih.govtandfonline.com Pharmaceutical research has identified picolinamide-based compounds with nanomolar potency in cellular assays for correcting CFTR function. nih.govtandfonline.com This convergence of the picolinamide scaffold's activity on CFTR and the α7 nAChR's role in regulating CFTR presents an intriguing, though currently speculative, avenue for future research into this compound.

Repurposing and Novel Indications

The known functions of the α7 nAChR suggest several opportunities for repurposing this compound and related compounds for novel therapeutic indications. A significant area of potential is in inflammatory disorders. The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," a neural circuit that regulates inflammation. nih.gov Activation of this receptor can suppress the production of pro-inflammatory cytokines, which are implicated in a wide range of diseases, including sepsis, inflammatory bowel disease, and rheumatoid arthritis. The anti-inflammatory properties of α7 nAChR PAMs could therefore be harnessed for these conditions.

Furthermore, the role of α7 nAChRs in pain modulation has been documented, with both agonists and PAMs showing antinociceptive effects in preclinical models of acute and persistent pain. nih.gov This suggests a potential application for this compound in the management of chronic pain conditions.

Design of Next-Generation Modulators and Imaging Agents

The picolinamide scaffold of this compound serves as a valuable template for the design of next-generation α7 nAChR modulators. Structure-activity relationship (SAR) studies on picolinamide and related benzamide (B126) derivatives are crucial for optimizing potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.netscispace.com Research into the SAR of these compounds helps in identifying key chemical features that govern their interaction with the α7 nAChR, paving the way for the design of more effective and safer therapeutic agents. scispace.com

In parallel, there is significant interest in developing imaging agents to study α7 nAChRs in the living brain. Positron Emission Tomography (PET) is a powerful non-invasive technique that allows for the quantitative analysis of receptors. nih.govnih.gov The development of radiolabeled ligands, or radiotracers, that specifically bind to α7 nAChRs is essential for this purpose. nih.gov Chemical structures similar to picolinamides have been used to develop PET radiotracers. nih.govnih.gov Creating a radiolabeled version of this compound or a close analog could provide an invaluable tool for understanding the role of α7 nAChRs in neuropsychiatric diseases and for accelerating the development of new drugs targeting this receptor. nih.gov

Intellectual Property and Patent Landscape

Current Patent Holdings and Trends

A comprehensive analysis of the patent landscape reveals that Corteva Agriscience, a major player in the agricultural sciences sector, holds a significant number of patents related to picolinamide (B142947) compounds. These patents primarily focus on the application of these molecules as fungicides. While not always explicitly naming 5-Methoxypicolinamide, the broad Markush structures claimed in many of these patents likely encompass this specific compound.

The trend in patent filings by Corteva and its predecessor, Dow AgroSciences, indicates a strategic focus on developing and protecting novel picolinamide-based fungicides. This has led to the development of commercial products like Inatreq™ active (Fenpicoxamid) and Haviza™ active, which are third-generation picolinamide fungicides. justia.com These patents cover the composition of matter, methods of synthesis, and use of these compounds for controlling a wide range of fungal pathogens in crops. justia.comgoogle.com

In the pharmaceutical domain, the patent landscape for picolinamide derivatives is more nascent but shows growing interest. Patents have been filed for picolinamide compounds as selective PHD1 inhibitors, indicating their potential in treating conditions like ischemia-reperfusion injury and inflammatory bowel disease. google.comgoogle.com Additionally, patent applications exist for picolinamide and pyrimidine-4-carboxamide (B1289416) compounds for the treatment of metabolic syndromes. google.com However, the direct and explicit patenting of this compound for therapeutic use is not as clearly defined in the public domain as its agrochemical applications.

Interactive Table: Selected Patents Related to Picolinamide Fungicides by Corteva Agriscience

| Patent/Application Number | Title | Assignee | Key Focus |

| EP3166936A4 | Macrocyclic picolinamides as fungicides | Dow AgroSciences LLC | Use of macrocyclic picolinamides for controlling fungal pathogens. google.com |

| AU2015374427C1 | Use of picolinamide compounds as fungicides | Corteva Agriscience LLC | Methods of using picolinamide compounds for fungicidal activity. google.com |

| US10252989B2 | Picolinamides with fungicidal activity | Dow Agrosciences LLC | Novel picolinamide compounds and their fungicidal properties. google.com |

| CN107205399B | Picolinamides as fungicides | Dow Agrosciences LLC | Fungicidal compositions containing picolinamide derivatives. google.com |

Analysis of Patent Claims and Strategies

The patenting strategy employed by companies like Corteva Agriscience for their picolinamide fungicides is comprehensive, aiming to establish a robust intellectual property fortress around this chemical class. The patent claims are typically broad, covering a wide range of structural variations of the picolinamide scaffold. This is a common strategy to prevent competitors from making minor chemical modifications to circumvent the patent.

The claims often encompass:

Composition of Matter: Protecting the novel chemical structures of the picolinamide derivatives themselves.

Methods of Synthesis: Covering the processes for manufacturing these compounds, which can provide an additional layer of protection.

Formulations: Patenting specific formulations that enhance the stability, delivery, and efficacy of the active ingredient.

Methods of Use: Claiming the use of these compounds for controlling specific fungal pathogens on various crops.

This multi-pronged approach ensures a long period of market exclusivity and a strong competitive advantage. The focus on next-generation compounds like Haviza™ active, even before the patent expiry of earlier products, demonstrates a life-cycle management strategy to maintain market leadership. justia.com

In the pharmaceutical space, the patent strategies for picolinamide derivatives are still evolving. The claims are centered on the therapeutic applications of these compounds, such as their ability to selectively inhibit specific enzymes like PHD1. google.comgoogle.com As research progresses, it is anticipated that the patent claims will become more specific, covering particular medical indications, dosage regimens, and combination therapies.

Impact on Drug Discovery and Development Pathways

The extensive patenting of picolinamides in the agrochemical field has a dual impact on drug discovery and development. On one hand, the well-established synthesis routes and safety data for some of these compounds, developed for agricultural purposes, could potentially accelerate their transition into early-stage drug discovery programs. The existing intellectual property may provide a foundation for developing new therapeutic applications.

On the other hand, the strong patent protection held by agrochemical companies could present freedom-to-operate challenges for pharmaceutical companies wishing to explore the therapeutic potential of certain picolinamide derivatives. Navigating this existing patent landscape will be a critical step for any entity looking to develop these compounds for medical use.

The emergence of patents for picolinamide derivatives in therapeutic areas such as neurodegenerative diseases, metabolic syndrome, and as selective PHD1 inhibitors signals a growing recognition of their potential beyond agriculture. google.comgoogle.comneuroscirn.orgmdpi.comnih.govnih.gov This diversification of patent filings is likely to stimulate further research into the pharmacological properties of compounds like this compound. The development pathway for such compounds will likely involve:

Repurposing and Screening: Leveraging the existing knowledge of picolinamide chemistry to screen for activity against various therapeutic targets.

Lead Optimization: Modifying the core picolinamide structure to enhance potency, selectivity, and pharmacokinetic properties for a specific therapeutic indication.